
N-(2,4-dichlorophenyl)-N'-(3-methoxypropyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-N'-(3-methoxypropyl)thiourea, commonly known as DCMU, is a herbicide that is widely used in agricultural practices. It was first synthesized in 1956 and has since been extensively studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
DCMU acts as an inhibitor of photosystem II in plants. It binds to the D1 protein of photosystem II and blocks the transfer of electrons from water to plastoquinone, thereby inhibiting the electron transport chain and photosynthesis. This leads to a decrease in the production of ATP and NADPH, which are essential for plant growth and development.
Biochemical and Physiological Effects:
DCMU has been shown to have numerous biochemical and physiological effects on plants. It inhibits the synthesis of chlorophyll and carotenoids, which are essential pigments for photosynthesis. It also disrupts the balance of reactive oxygen species in plants, leading to oxidative stress and damage to cellular components. DCMU has been shown to inhibit the growth and development of plants, leading to stunted growth and reduced crop yields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCMU is a widely used herbicide that is readily available and easy to use in laboratory experiments. It has a well-established mechanism of action and is a valuable tool for studying photosynthesis and the electron transport chain in plants. However, DCMU has some limitations in laboratory experiments. It is highly toxic and can be hazardous to handle, requiring careful handling and disposal. Additionally, DCMU can have non-specific effects on cellular processes, making it difficult to interpret experimental results.
Direcciones Futuras
There are numerous future directions for research on DCMU. One area of interest is the development of new herbicides and pesticides based on the structure of DCMU. Another area of interest is the investigation of the effects of DCMU on non-photosynthetic organisms, such as bacteria and fungi. Additionally, there is a need for further research on the biochemical and physiological effects of DCMU on plants, particularly in the context of environmental stress and climate change. Finally, there is a need for further investigation into the potential use of DCMU as a tool for crop improvement and agricultural sustainability.
Conclusion:
In conclusion, DCMU is a widely used herbicide that has numerous scientific research applications. It is a valuable tool for studying photosynthesis and the electron transport chain in plants and has been extensively studied for its mechanism of action and biochemical and physiological effects. While DCMU has some limitations in laboratory experiments, it remains an important tool for scientific research, and there are numerous future directions for research on this compound.
Métodos De Síntesis
DCMU can be synthesized through a two-step process. The first step involves the reaction between 2,4-dichlorophenyl isocyanate and 3-methoxypropylamine to form N-(2,4-dichlorophenyl)-N'-(3-methoxypropyl)urea. The second step involves the reaction of N-(2,4-dichlorophenyl)-N'-(3-methoxypropyl)urea with thiourea to form DCMU.
Aplicaciones Científicas De Investigación
DCMU is widely used in scientific research to study photosynthesis and the electron transport chain in plants. It is also used to investigate the mechanism of action of various herbicides and pesticides. DCMU has been used in numerous studies to understand the role of photosystem II in photosynthesis and to investigate the effect of environmental stress on plant growth and development.
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3-methoxypropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2OS/c1-16-6-2-5-14-11(17)15-10-4-3-8(12)7-9(10)13/h3-4,7H,2,5-6H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPUYKMALOOPQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

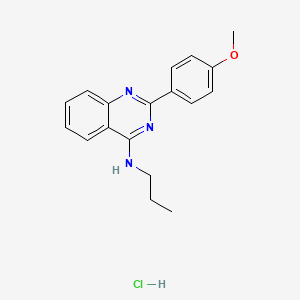

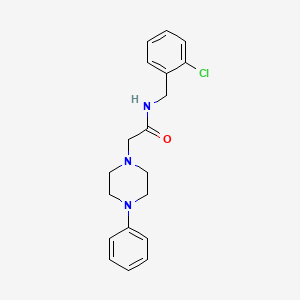
![5-(4-chlorophenyl)-2-[(2-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5017598.png)
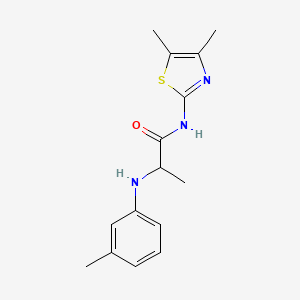
![ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5017608.png)
![2-cyano-N-cyclohexyl-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5017611.png)
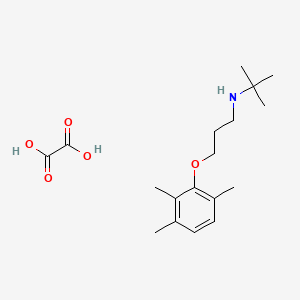
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,6-dichlorobenzyl)-N~1~-ethylglycinamide](/img/structure/B5017624.png)
![2-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5017630.png)
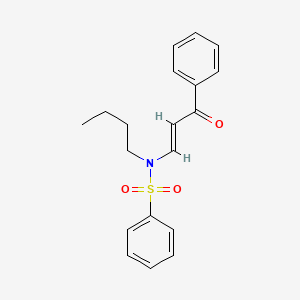
![5-[4-(1-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5017656.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B5017661.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5017672.png)